4-(5-Chloropentyloxy)-1H-indole
Description
4-(5-Chloropentyloxy)-1H-indole is an indole derivative featuring a 5-chloropentyloxy substituent at the 4-position of the indole ring. Indole derivatives are widely studied for their pharmacological properties, including interactions with serotonin receptors, enzyme inhibition, and neuroprotective effects . The 5-chloropentyloxy chain introduces a lipophilic moiety, which may enhance membrane permeability and influence binding affinity to biological targets.
Properties
CAS No. |
180161-00-6 |
|---|---|
Molecular Formula |
C13H16ClNO |
Molecular Weight |
237.72 g/mol |
IUPAC Name |
4-(5-chloropentoxy)-1H-indole |
InChI |
InChI=1S/C13H16ClNO/c14-8-2-1-3-10-16-13-6-4-5-12-11(13)7-9-15-12/h4-7,9,15H,1-3,8,10H2 |
InChI Key |
XNELKZGRTJPRRG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN2)C(=C1)OCCCCCCl |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)OCCCCCCl |
Synonyms |
4-(5-chloropentyloxy)-1H-indole |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Chain Length
The position and length of the alkoxy chain significantly affect molecular interactions. For example:
- 5-Benzyloxy-1H-indole-2-carboxylic acid (): A benzyloxy group at position 5 introduces aromatic bulkiness, increasing lipophilicity compared to the aliphatic 5-chloropentyloxy chain in the target compound.
- 5-(4-Chlorophenyl)-1H-indole (): A chlorophenyl group at position 5 provides a planar aromatic system, favoring π-π stacking interactions with proteins.
Key Data :
*LogP values are estimated based on structural analogs.
Halogen Effects
The type of halogen influences electronic and steric properties:
- The 5-chloropentyloxy chain in the target compound may offer a balance between size and electronegativity .
- 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole () : Iodine in the benzyl group provides strong electron-withdrawing effects, which could alter indole ring reactivity. Chlorine in the pentyloxy chain is less electron-withdrawing, preserving the indole’s inherent electronic profile .
Key Data :
| Compound | Halogen Type | Molecular Weight (g/mol) | Polarizability (ų) |
|---|---|---|---|
| This compound | Cl | ~253.7 | ~15.2 |
| 5-Bromo-analog () | Br | ~385.0 | ~20.1 |
| 6-Chloro-analog () | Cl | ~435.3 | ~18.9 |
Functional Group Diversity
The nature of functional groups dictates pharmacological activity:
- The 5-chloropentyloxy group, being non-aromatic, may instead contribute to hydrophobic interactions .
- 5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole () : A sulfonyl group enhances water solubility and hydrogen-bond acceptor capacity. The chloropentyloxy chain lacks such polar groups, suggesting reduced solubility but increased membrane permeability .
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